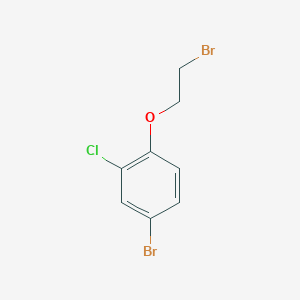
6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid
Descripción general
Descripción
6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid (6-HINA) is an organic compound belonging to the class of compounds known as nicotinic acids. It is a derivative of nicotinic acid and is an important intermediate in the synthesis of many pharmaceuticals and other biologically active compounds. 6-HINA has a wide range of applications in the pharmaceutical and biotechnology industries, and is used in the synthesis of a variety of drugs, including painkillers, anti-inflammatories, and antibiotics.
Aplicaciones Científicas De Investigación
Plant Growth Regulation
6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid: has been studied for its role in plant growth regulation. Research indicates that nicotinic acid derivatives can improve plant tolerance and resistance to abiotic stress, such as heavy metal exposure . This compound could potentially be used to enhance morpho-physiological parameters in plants like Lens culinaris under stress conditions, leading to better growth and development.
Abiotic Stress Response in Plants
This compound may play a significant role in mitigating the effects of abiotic stress in plants. It has been observed that the application of nicotinic acid derivatives can reduce oxidative damage in plants by lowering the accumulation of reactive oxygen species . This application is crucial for maintaining plant health in adverse environmental conditions.
Heavy Metal Detoxification
The exogenous application of nicotinic acid derivatives, including 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid , can aid in the detoxification of heavy metals like lead in plants . This could be particularly beneficial for phytoremediation efforts where plants are used to clean up contaminated soils.
Enhancement of Photosynthetic Efficiency
Studies suggest that nicotinic acid derivatives can improve photosynthetic pigment content and overall photosynthetic performance in plants under heavy metal stress . This application could lead to the development of more resilient plant varieties capable of sustaining high yields in polluted environments.
Improvement of Mineral Nutrition
The application of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid has shown promise in improving the mineral nutrition of plants, particularly under conditions of heavy metal stress . Enhancing the uptake of essential minerals like Zn, Mg, Ca, and K is vital for the proper growth and functioning of plants.
Antioxidant Defense Mechanism Activation
Nicotinic acid derivatives are known to activate antioxidant defense mechanisms in plants. This activation helps plants cope with the oxidative stress caused by various environmental factors, including heavy metal toxicity . By bolstering the plant’s natural defense system, this compound could help in developing crops with enhanced stress tolerance.
Propiedades
IUPAC Name |
6-(2,3-dihydro-1H-inden-5-yloxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-15(18)12-5-7-14(16-9-12)19-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDAGJZABIGBSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=NC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B1451657.png)




![N-[4-(4-tert-Butylphenoxy)benzyl]-N-methylamine](/img/structure/B1451662.png)



![(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine](/img/structure/B1451668.png)
